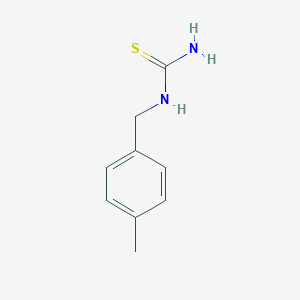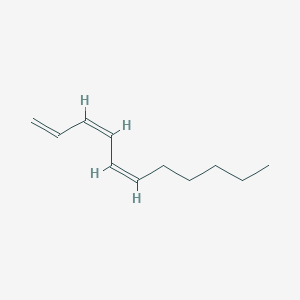
(Z,Z)-Undeca-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-Undeca-1,3,5-triene is a hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a conjugated diene, which means that it contains alternating double bonds along its carbon chain. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of (Z,Z)-Undeca-1,3,5-triene involves its ability to undergo various chemical reactions due to the presence of alternating double bonds along its carbon chain. It can undergo addition reactions with electrophilic reagents, such as hydrogen halides and halogens, to form halogenated derivatives. It can also undergo Diels-Alder reactions with dienophiles to form cyclohexenes. In addition, (Z,Z)-Undeca-1,3,5-triene can undergo oxidation reactions to form various functional groups, such as aldehydes and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
(Z,Z)-Undeca-1,3,5-triene has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (Z,Z)-Undeca-1,3,5-triene has been studied for its potential anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z,Z)-Undeca-1,3,5-triene has several advantages and limitations for lab experiments. It is a stable compound that can be synthesized with high yields and purity using various methods. It can also undergo various chemical reactions, making it a versatile building block in organic synthesis. However, (Z,Z)-Undeca-1,3,5-triene is a highly reactive compound that can undergo polymerization and oxidation reactions, which can limit its use in certain experiments. In addition, its low solubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (Z,Z)-Undeca-1,3,5-triene. One potential area of research is the development of new synthetic methods for (Z,Z)-Undeca-1,3,5-triene and its derivatives. Another area of research is the investigation of its potential applications in coordination chemistry and catalysis. In addition, (Z,Z)-Undeca-1,3,5-triene could be studied further for its potential therapeutic applications, such as its anti-cancer and anti-inflammatory effects. Finally, (Z,Z)-Undeca-1,3,5-triene could be used as a model compound in theoretical studies to investigate the electronic and structural properties of conjugated dienes.
Métodos De Síntesis
(Z,Z)-Undeca-1,3,5-triene can be synthesized using several methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and McMurry coupling. The Wittig reaction involves the reaction between an aldehyde or a ketone and a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction between an aldehyde or a ketone and a phosphonate to form an alkene. The McMurry coupling involves the reaction between two ketones or aldehydes in the presence of a reducing agent to form an alkene. These methods have been used to synthesize (Z,Z)-Undeca-1,3,5-triene with high yields and purity.
Aplicaciones Científicas De Investigación
(Z,Z)-Undeca-1,3,5-triene has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various organic molecules, including natural products and pharmaceuticals. It has also been studied for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, (Z,Z)-Undeca-1,3,5-triene has been used as a model compound in theoretical studies to investigate the electronic and structural properties of conjugated dienes.
Propiedades
Número CAS |
19883-26-2 |
|---|---|
Nombre del producto |
(Z,Z)-Undeca-1,3,5-triene |
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
(3Z,5Z)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9- |
Clave InChI |
JQQDKNVOSLONRS-CXHWBCNXSA-N |
SMILES isomérico |
CCCCC/C=C\C=C/C=C |
SMILES |
CCCCCC=CC=CC=C |
SMILES canónico |
CCCCCC=CC=CC=C |
Otros números CAS |
19883-26-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



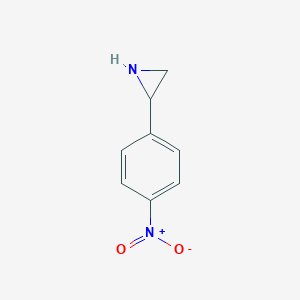

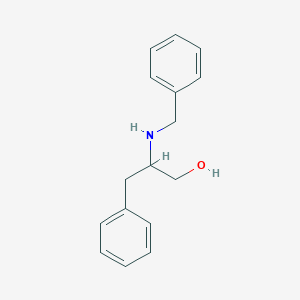
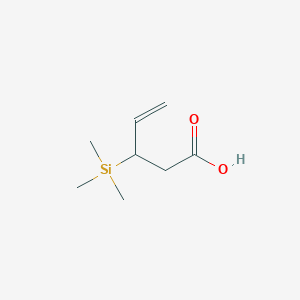
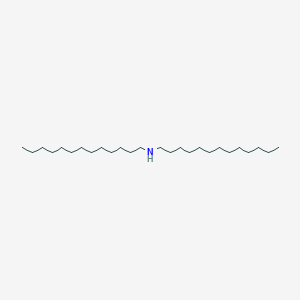
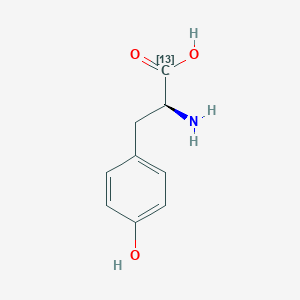
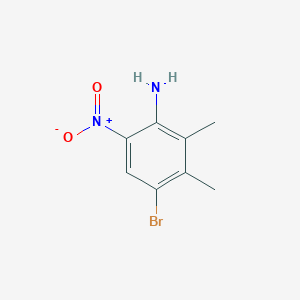
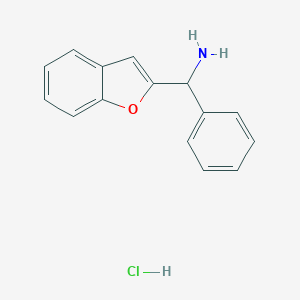
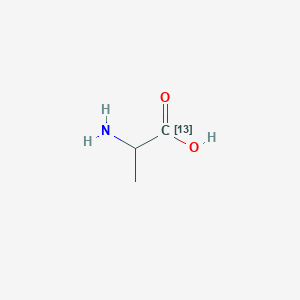
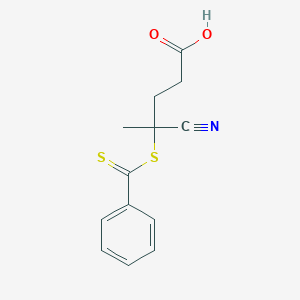
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
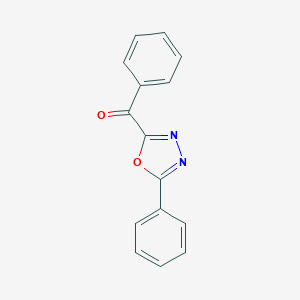
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
